2,5-Dichloro-3-methylbenzenesulfonamide

Description

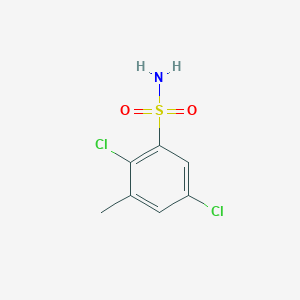

2,5-Dichloro-3-methylbenzenesulfonamide is an organic compound characterized by the presence of two chlorine atoms, a methyl group, and a sulfonamide group attached to a benzene ring

Properties

IUPAC Name |

2,5-dichloro-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO2S/c1-4-2-5(8)3-6(7(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXOOYKBCDDNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-methylbenzenesulfonamide typically involves the reaction of 2,5-dichloro-3-methylbenzenesulfonyl chloride with an appropriate amine. One common method includes reacting 4-aminoacetophenone with 2,4-dichloro-5-methylbenzenesulfonyl chloride in dry pyridine at boiling temperature for 4 hours, resulting in a high yield .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the compound’s properties.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,5-Dichloro-3-methylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for synthesizing compounds with potential anticancer and antioxidant properties.

Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-methylbenzenesulfonamide involves its interaction with cellular components. For instance, derivatives of this compound have been shown to induce cell cycle arrest, depolarize mitochondrial membranes, and activate caspase-8 and -9, leading to apoptosis in cancer cells

Biological Activity

2,5-Dichloro-3-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its biological activities, particularly its anticancer properties. This article explores the compound's mechanisms of action, biological effects, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound is a sulfonamide derivative characterized by the presence of two chlorine atoms and a methyl group on a benzene ring. Its structural features contribute to its biological reactivity and specificity.

The biological activity of this compound primarily involves its interaction with cellular components leading to apoptosis in cancer cells. Key mechanisms include:

- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the subG0 phase, indicating a halt in cellular proliferation.

- Mitochondrial Membrane Depolarization : Treatment with this compound leads to the depolarization of mitochondrial membranes, a critical event in the induction of apoptosis.

- Caspase Activation : It activates caspase-8 and -9, which are essential for the execution phase of apoptosis.

These actions collectively contribute to its anticancer effects against various human cancer cell lines, including cervical HeLa cells, acute promyelocytic leukemia HL-60 cells, and gastric adenocarcinoma AGS cells .

Biological Activity Data

The following table summarizes the biological activities and IC50 values of this compound against different cancer cell lines:

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| Cervical HeLa | 0.89 | Significant cytotoxicity |

| Acute promyelocytic leukemia HL-60 | 1.50 | Induces apoptosis |

| Gastric adenocarcinoma AGS | 2.00 | Cell cycle arrest and apoptosis |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound significantly reduced cell viability in AGS cells by inducing late apoptosis. At a concentration of 10 µg/mL, late apoptotic cells increased to 49.90% ± 2.07% compared to control .

- Mechanistic Insights : Further investigations revealed that exposure to this compound resulted in a marked decrease in mitochondrial potential, indicating substantial cellular stress leading to programmed cell death .

- Selectivity for Cancer Cells : Comparative studies indicated that while the compound effectively targets cancer cells, it exhibits lower toxicity towards normal cells, suggesting a degree of selectivity that is desirable for therapeutic agents.

Safety and Toxicity

While this compound has shown promising biological activity, safety assessments indicate potential hazards such as skin irritation and serious eye irritation. The compound's handling should be conducted with caution in laboratory settings.

Future Directions

Research into this compound is ongoing, with several potential directions:

- Combination Therapies : Investigating its efficacy in combination with other chemotherapeutic agents.

- Mechanistic Studies : Further elucidating the pathways affected by this compound could enhance understanding of its anticancer properties.

- Formulation Development : Exploring different formulations for improved bioavailability and targeted delivery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.